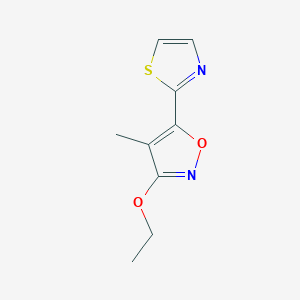
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol can be achieved through various methods. One common approach involves the reaction of substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of a catalyst such as DABCO in an aqueous medium . Another method employs metal-free synthetic routes, which are eco-friendly and avoid the use of toxic catalysts like Cu(I) or Ru(II) .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
科学研究应用
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
相似化合物的比较
Similar Compounds
Oxazole: A heterocycle with oxygen and nitrogen atoms at the first and third positions.
Thiazole: Contains sulfur and nitrogen atoms in the ring.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoxazole ring with a thiazole moiety enhances its potential as a versatile pharmacophore .
属性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC 名称 |
3-ethoxy-4-methyl-5-(1,3-thiazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H10N2O2S/c1-3-12-8-6(2)7(13-11-8)9-10-4-5-14-9/h4-5H,3H2,1-2H3 |
InChI 键 |
ANVQFPRSZBNFCB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NOC(=C1C)C2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)

![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
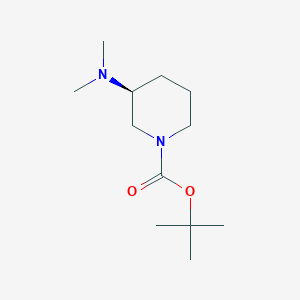
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
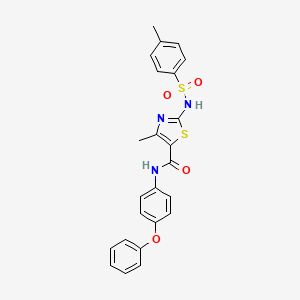

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
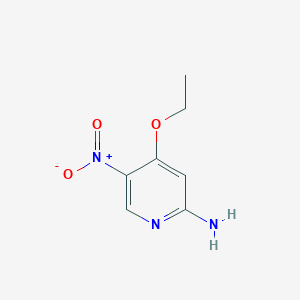
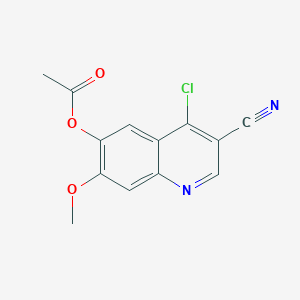
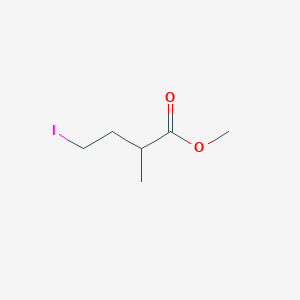
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
